
3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol is an organic compound characterized by the presence of multiple ether and thiol groups. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol typically involves multi-step organic reactions. One common method includes the reaction of polyether compounds with thiol-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the ether and thiol groups.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include disulfides, reduced thiol derivatives, and substituted ether compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry .
Scientific Research Applications
3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol involves its interaction with molecular targets, such as enzymes and proteins. The compound’s thiol groups can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. Additionally, the ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18-hexaoxaicosane-1,20-diol: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl diacetate: Contains additional ether groups and acetate functionalities, providing different chemical properties and reactivity.
Uniqueness
This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to similar compounds .
Properties
CAS No. |
58901-45-4 |
|---|---|
Molecular Formula |
C16H34O8S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H34O8S/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 |
InChI Key |
KIXNZCODPNZSEA-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCSCCOCCOCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


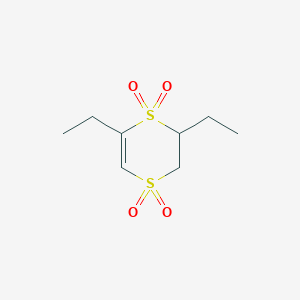
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
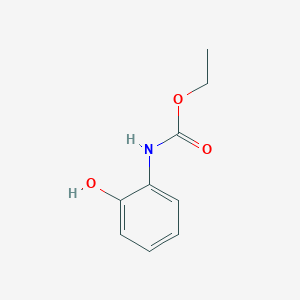
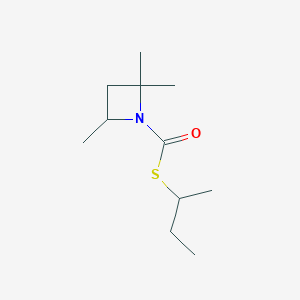

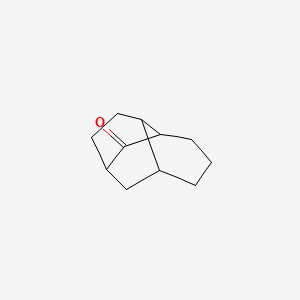
![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
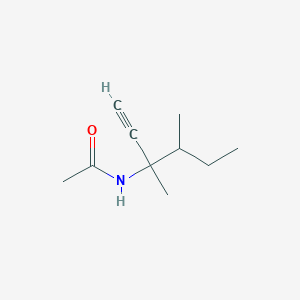

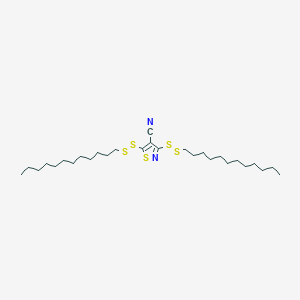

![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)


